Amoz-HN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amoz-HN is an innovative synthetic compound developed by scientists at the University of California, Berkeley. It is a derivative of the naturally-occurring compound amozonin, which has been used in traditional Chinese medicine for centuries. Amoz-HN is a potent, reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a key role in the regulation of neurotransmitter release in the brain. It has been studied for its potential therapeutic uses in neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Aplicaciones Científicas De Investigación

Detection in Shrimp Samples : A study developed a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ in shrimp samples. This assay provides a sensitive and specific method for AMOZ detection, facilitating high throughput monitoring in shrimp and potentially other food products (Pimpitak et al., 2009).

Ultrasensitive Detection in Tissue and Urine : An ultrasensitive competitive immunochromatographic assay based on surface-enhanced Raman scattering (SERS) was developed for direct detection of AMOZ in tissue and urine samples. This assay demonstrated high sensitivity, specificity, stability, precision, and accuracy (Li et al., 2015).

Electrochemical Impedimetric Detection in Food : A label-free electrochemical impedimetric immunosensor was reported for sensitive detection of AMOZ in animal-derived food. This immunosensor offers advantages in terms of sensitivity, wide linear range, and stability (Jin et al., 2011).

Improved Sensitivity in ELISA for Nitrofuran Metabolites : A heterologous competitive indirect ELISA was developed for detecting AMOZ, showing a two-fold improvement in sensitivity compared to existing antibody-based ELISAs. This highlights advancements in immunoassay development for AMOZ detection (Xu et al., 2013).

Direct Detection in Food Samples Without Derivatization : An ELISA capable of directly detecting AMOZ in food samples without derivatization was developed. This provides a sensitive and fast quantitative method for directly detecting AMOZ, particularly in food safety contexts (Song et al., 2012).

Signal Amplified ELISA for Trace Detection : A signal amplified ELISA with gold nanoparticles was developed for sensitive detection of AMOZ, achieving a detection limit of 10−2 ng/mL. This method signifies a 500-fold improvement in sensitivity over traditional ELISA (Yan et al., 2020).

Propiedades

IUPAC Name |

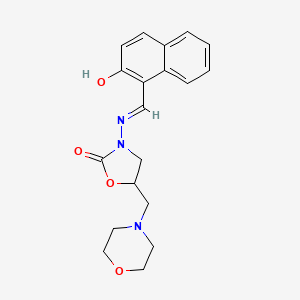

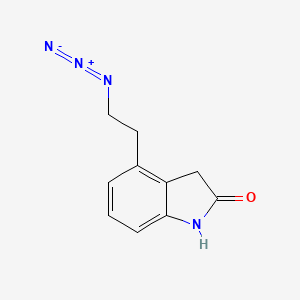

3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c23-18-6-5-14-3-1-2-4-16(14)17(18)11-20-22-13-15(26-19(22)24)12-21-7-9-25-10-8-21/h1-6,11,15,23H,7-10,12-13H2/b20-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSNLJHOWSGDSO-RGVLZGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=C(C=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)